molecular formula C15H13F2N3O4S B3060936 4-Demethyl pantoprazole CAS No. 141854-24-2

4-Demethyl pantoprazole

カタログ番号 B3060936
CAS番号: 141854-24-2
分子量: 369.3 g/mol
InChIキー: LVQDPJBMSVUBTN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Demethyl pantoprazole is a compound with the molecular formula C15H13F2N3O4S . It is a white to off-white crystalline powder . The compound is also known by other names such as 2-[[6-(difluoromethoxy)-1H-benzimidazol-2-yl]sulfinylmethyl]-3-methoxy-1H-pyridin-4-one .


Synthesis Analysis

Pantoprazole, from which 4-Demethyl pantoprazole is derived, is synthesized in a process that involves the condensation of 5-difluoromethoxy-2-mercaptobenzimidazole with 2-chloro-methyl-3,4-dimethoxypyridinium hydrochloride. This results in the sulfide intermediate, which is then oxidized with m-chloroperbenzoic acid in dichloromethane, yielding pantoprazole .


Molecular Structure Analysis

The molecular weight of 4-Demethyl pantoprazole is 369.3 g/mol . The InChI key, which is a unique identifier for the compound, is LVQDPJBMSVUBTN-UHFFFAOYSA-N . The compound has a topological polar surface area of 113 Ų .


Chemical Reactions Analysis

Pantoprazole is mainly metabolized by cytochrome P450 (CYP) 2C19, converting to 4′-demethyl pantoprazole . The genetic polymorphism of CYP2C19 affects the pharmacokinetics and/or pharmacodynamics of pantoprazole .


Physical And Chemical Properties Analysis

4-Demethyl pantoprazole has several computed properties. It has a molecular weight of 369.3 g/mol, an XLogP3-AA of 1.9, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 9, a rotatable bond count of 6, and a complexity of 614 .

科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of “4-Demethyl pantoprazole,” focusing on six unique applications:

Pharmacokinetics and Pharmacodynamics Studies

4-Demethyl pantoprazole is a key metabolite of pantoprazole, a proton pump inhibitor (PPI) used to treat conditions like gastroesophageal reflux disease (GERD) and Zollinger-Ellison syndrome. Research into the pharmacokinetics and pharmacodynamics of 4-Demethyl pantoprazole helps in understanding how genetic polymorphisms in enzymes like CYP2C19 affect drug metabolism and efficacy . This knowledge is crucial for personalized medicine, allowing for tailored dosing regimens based on individual metabolic profiles.

Drug Interaction Studies

Investigating 4-Demethyl pantoprazole can provide insights into potential drug-drug interactions. Since it is a metabolite formed through the action of CYP2C19, studying its interactions with other drugs metabolized by the same enzyme can help predict adverse effects or therapeutic failures. This is particularly important for patients on multiple medications, ensuring safe and effective treatment plans .

Biomarker for Metabolic Studies

4-Demethyl pantoprazole can serve as a biomarker in metabolic studies to assess the activity of CYP2C19. By measuring the levels of this metabolite, researchers can infer the metabolic capacity of individuals, which is valuable in both clinical and research settings. This application is especially relevant in pharmacogenomics, where understanding individual variations in drug metabolism can lead to more effective and safer drug therapies .

Development of New PPIs

Research on 4-Demethyl pantoprazole contributes to the development of new proton pump inhibitors. By studying its structure and activity, scientists can design novel PPIs with improved efficacy, reduced side effects, and better pharmacokinetic profiles. This can lead to the creation of next-generation treatments for acid-related disorders .

Toxicological Studies

Understanding the toxicological profile of 4-Demethyl pantoprazole is essential for assessing the safety of pantoprazole and related compounds. Toxicological studies can reveal potential adverse effects, helping to establish safe dosage limits and identify any long-term risks associated with chronic use. This information is vital for regulatory approval and post-marketing surveillance .

Clinical Trials and Therapeutic Monitoring

4-Demethyl pantoprazole is used in clinical trials to monitor the therapeutic levels of pantoprazole in patients. By measuring this metabolite, researchers can ensure that patients are receiving the optimal dose for maximum therapeutic benefit while minimizing side effects. This application is particularly important in the development and optimization of dosing regimens for new and existing drugs .

作用機序

Target of Action

4-Demethyl pantoprazole, a metabolite of pantoprazole, primarily targets the (H+, K+)-ATPase enzyme . This enzyme is located at the secretory surface of gastric parietal cells and plays a crucial role in the final step of gastric acid production .

Mode of Action

4-Demethyl pantoprazole interacts with its target by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme . This binding prevents the final step in gastric acid production, leading to inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus . The binding of 4-Demethyl pantoprazole to the (H+, K+)-ATPase enzyme is irreversible, and new enzyme needs to be expressed in order to resume acid secretion .

Biochemical Pathways

The primary biochemical pathway affected by 4-Demethyl pantoprazole is the gastric acid secretion pathway. By inhibiting the (H+, K+)-ATPase enzyme, 4-Demethyl pantoprazole suppresses gastric acid secretion . This action has downstream effects on the digestive process and the pH balance in the stomach.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Demethyl pantoprazole are closely related to those of its parent compound, pantoprazole. Pantoprazole is well and rapidly absorbed, exhibiting an absolute bioavailability of 77% . It is mainly distributed to the extracellular fluid, with the apparent volume of distribution being 11.0–23.6 L . Pantoprazole is mainly metabolized by cytochrome P450 (CYP) 2C19, converting to 4-Demethyl pantoprazole .

Result of Action

The molecular and cellular effects of 4-Demethyl pantoprazole’s action primarily involve the suppression of gastric acid secretion. This suppression can lead to the healing of erosive esophagitis, control of symptoms related to Zollinger–Ellison syndrome, and eradication of Helicobacter pylori when used in combination with antibiotics .

Action Environment

The action, efficacy, and stability of 4-Demethyl pantoprazole can be influenced by various environmental factors. For instance, genetic polymorphisms in CYP2C19, the enzyme responsible for metabolizing pantoprazole to 4-Demethyl pantoprazole, can affect the pharmacokinetics and/or pharmacodynamics of pantoprazole . This highlights the importance of considering individual genetic variations when predicting the pharmacokinetics of 4-Demethyl pantoprazole .

Safety and Hazards

Pantoprazole, from which 4-Demethyl pantoprazole is derived, is classified as having acute toxicity (oral), Category 4 according to Regulation (EC) No. 1272/2008 [CLP]. It is harmful if swallowed .

将来の方向性

The pharmacokinetics of pantoprazole, including its conversion to 4-Demethyl pantoprazole, can be predicted in populations with various CYP2C19 metabolic activities using physiologically based pharmacokinetic (PBPK) modeling . This could provide insights into individualized pharmacotherapy for pantoprazole .

特性

IUPAC Name

2-[[6-(difluoromethoxy)-1H-benzimidazol-2-yl]sulfinylmethyl]-3-methoxy-1H-pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2N3O4S/c1-23-13-11(18-5-4-12(13)21)7-25(22)15-19-9-3-2-8(24-14(16)17)6-10(9)20-15/h2-6,14H,7H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVQDPJBMSVUBTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(NC=CC1=O)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

141854-24-2
Record name 4-Demethyl pantoprazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141854242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-DEMETHYL PANTOPRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R0P3127K6J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Demethyl pantoprazole
Reactant of Route 2
4-Demethyl pantoprazole
Reactant of Route 3
Reactant of Route 3
4-Demethyl pantoprazole
Reactant of Route 4
Reactant of Route 4
4-Demethyl pantoprazole
Reactant of Route 5
Reactant of Route 5
4-Demethyl pantoprazole
Reactant of Route 6
Reactant of Route 6
4-Demethyl pantoprazole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。